molecular formula C13H15FN2O2 B1396981 3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 1047655-91-3

3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B1396981
CAS No.: 1047655-91-3
M. Wt: 250.27 g/mol
InChI Key: CHJIZJMFNIVWLC-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[45]decan-2-one is a spirocyclic compound characterized by a unique structure that includes a fluorophenyl group, an oxa-bridge, and a diazaspirodecane core

Scientific Research Applications

3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several scientific research applications:

Future Directions

The future directions for this compound could involve further exploration of its potential as a chitin synthase inhibitor and antimicrobial agent . Additionally, ongoing efforts to develop inhibitors with improved physiochemical and disposition properties could be beneficial .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the reaction of 3-fluoroaniline with an appropriate cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions, such as cyclization and oxidation, to yield the final product. The reaction conditions often involve the use of catalysts like Lewis acids and solvents such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced spirocyclic compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the spirocyclic core provides structural stability. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. Its oxa-bridge and diazaspirodecane core contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c14-10-2-1-3-11(8-10)16-9-13(18-12(16)17)4-6-15-7-5-13/h1-3,8,15H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJIZJMFNIVWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C(=O)O2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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